molecular formula C14H8F3NS B152538 2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole CAS No. 133389-19-2

2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole

Cat. No.: B152538
CAS No.: 133389-19-2
M. Wt: 279.28 g/mol
InChI Key: XOFPJZNMVMPDMH-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzothiazole moiety.

Biochemical Analysis

Biochemical Properties

2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to have potential inhibitory effects on certain enzymes . The nature of these interactions is likely due to the unique structure and properties of the compound .

Cellular Effects

The compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by interacting with different cellular components and pathways . For example, it has been found to affect photosynthetic electron transport in spinach chloroplasts and chlorophyll content in the antialgal suspensions of Chlorella vulgaris .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that the compound may undergo a free radical reaction involving the loss of a hydrogen atom, leading to the formation of a new compound .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings may change. This could be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, certain doses of the compound have been found to have potent analgesic efficacy in mice . High doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues in a manner that is likely influenced by its chemical properties . It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole typically involves the reaction of 3-(trifluoromethyl)aniline with 2-mercaptobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives of the original compound .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. It is particularly valuable in developing new materials with unique properties due to the trifluoromethyl group's electron-withdrawing nature, which enhances reactivity.

Biology

Research indicates that 2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole exhibits notable antimicrobial and antifungal activities. It has been shown to inhibit the growth of various pathogenic microorganisms:

MicroorganismActivity (MIC μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

This antimicrobial potential positions the compound as a candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Medicine

The compound has been explored for its potential use in drug development. Its ability to interact with specific biological targets makes it particularly interesting for therapeutic applications. Notably, it has been investigated for:

  • Anticancer Properties : Studies have demonstrated that it can inhibit cancer cell proliferation in various cell lines, including pancreatic cancer models.
  • Inhibition of Enzymes : It has been reported to inhibit certain kinases involved in critical biological processes, suggesting potential applications in cancer therapy.

Industry

In industrial applications, this compound is utilized in producing agrochemicals and as an intermediate in various chemical processes. Its unique properties allow it to function effectively in diverse industrial contexts.

Case Studies and Research Findings

Numerous studies highlight the versatility of this compound:

  • Anticancer Activity : A study evaluated its effects on pancreatic cancer cell lines (AsPC-1, Capan-2, BxPC-3), revealing significant antiproliferative effects compared to standard treatments .
  • Trypanocidal Activity : Research demonstrated that benzothiazole derivatives, including this compound, showed promising activity against Trypanosoma cruzi, the causative agent of Chagas disease .

Comparison with Similar Compounds

  • 2-[3-(Trifluoromethyl)phenyl]-1,3-benzoxazole
  • 2-[3-(Trifluoromethyl)phenyl]-1,3-benzimidazole
  • 2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole

Comparison: Compared to these similar compounds, 2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole is unique due to its specific combination of the trifluoromethyl group and the benzothiazole moiety. This combination imparts distinct chemical and biological properties, making it particularly valuable in certain applications, such as drug development and materials science .

Biological Activity

2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. The presence of a trifluoromethyl group enhances its chemical reactivity, making it a potential candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action and potential clinical applications.

The molecular formula of this compound is C11H7F3N2S. The trifluoromethyl group at the meta position relative to the benzothiazole core significantly influences its reactivity and biological activity. The compound is synthesized through methods such as the reaction of 2-aminothiophenol with 3-(trifluoromethyl)benzoyl chloride or cyclization of N-(2-aminophenyl)-2-(trifluoromethyl)benzenethiosulfinamide .

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities against various strains. It has been shown to inhibit the growth of pathogenic bacteria and fungi, suggesting its potential as a new class of antimicrobial agents .

MicroorganismActivity (MIC μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anticancer Activity

The compound has also been evaluated for its anticancer properties . A study demonstrated that it possesses antiproliferative effects against several cancer cell lines, including pancreatic cancer and paraganglioma cells. The mechanism involves the inhibition of specific cellular pathways that promote cancer cell survival .

  • Cell Lines Tested :
    • AsPC-1 (pancreatic cancer)
    • Capan-2 (pancreatic cancer)
    • PTJ64i (paraganglioma)

Results indicated that at concentrations as low as 0.5 µM, the compound significantly reduced cell viability in these lines compared to control treatments .

Enzyme Inhibition

The compound has been reported to inhibit various enzymes, particularly kinases involved in signaling pathways crucial for cell proliferation and survival. This inhibition can lead to altered cellular functions and may contribute to its anticancer effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Binding : The compound binds to active sites on target enzymes, leading to inhibition or modulation of their activity.
  • Gene Expression Modulation : It influences gene expression related to cell cycle regulation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

  • Anticancer Efficacy in Combination Therapy : In a study involving pancreatic cancer cells, combinations of this compound with gemcitabine showed enhanced cytotoxic effects compared to either agent alone. This suggests potential for use in combination therapies .
  • Antimicrobial Activity Assessment : A series of derivatives were synthesized based on the benzothiazole scaffold and tested for antimicrobial efficacy. The results indicated that modifications in substituents could significantly enhance or reduce activity against specific pathogens .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NS/c15-14(16,17)10-5-3-4-9(8-10)13-18-11-6-1-2-7-12(11)19-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFPJZNMVMPDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396375
Record name 2-[3-(trifluoromethyl)phenyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133389-19-2
Record name 2-[3-(trifluoromethyl)phenyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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